molecular formula C28H31N7O2 B15149545 N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide

Cat. No.: B15149545
M. Wt: 497.6 g/mol
InChI Key: WBROFLINYLNCBI-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with dimethylphenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 3,5-dimethylaniline to form the intermediate 4,6-bis(3,5-dimethylphenylamino)-1,3,5-triazine. This intermediate is then reacted with 3-methoxyphenylglycinamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The dimethylphenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(phenyl)glycinamide
  • **N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide

Uniqueness

N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide is unique due to the presence of the 3-methoxyphenyl group, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C28H31N7O2

Molecular Weight

497.6 g/mol

IUPAC Name

2-[[4,6-bis(3,5-dimethylanilino)-1,3,5-triazin-2-yl]amino]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C28H31N7O2/c1-17-9-18(2)12-22(11-17)31-27-33-26(29-16-25(36)30-21-7-6-8-24(15-21)37-5)34-28(35-27)32-23-13-19(3)10-20(4)14-23/h6-15H,16H2,1-5H3,(H,30,36)(H3,29,31,32,33,34,35)

InChI Key

WBROFLINYLNCBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC(=CC=C3)OC)NC4=CC(=CC(=C4)C)C)C

Origin of Product

United States

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